Cas no 2230799-96-7 (ethyl 2-amino-5-(2-ethoxy-2-oxoethyl)benzoate hydrochloride)

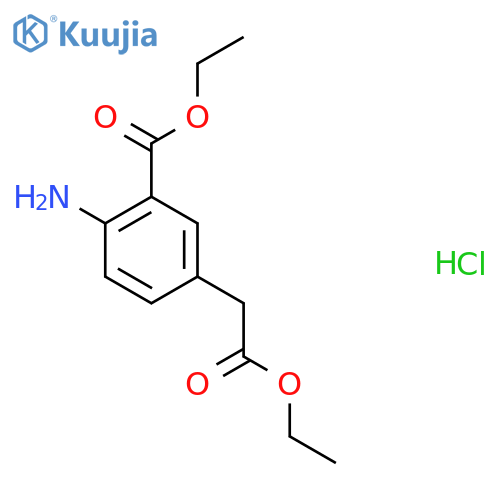

2230799-96-7 structure

商品名:ethyl 2-amino-5-(2-ethoxy-2-oxoethyl)benzoate hydrochloride

ethyl 2-amino-5-(2-ethoxy-2-oxoethyl)benzoate hydrochloride 化学的及び物理的性質

名前と識別子

-

- ethyl 2-amino-5-(2-ethoxy-2-oxoethyl)benzoate hydrochloride

- EN300-6473587

- starbld0015485

- ethyl 2-amino-5-(2-ethoxy-2-oxoethyl)benzoate;hydrochloride

- 2230799-96-7

-

- インチ: 1S/C13H17NO4.ClH/c1-3-17-12(15)8-9-5-6-11(14)10(7-9)13(16)18-4-2;/h5-7H,3-4,8,14H2,1-2H3;1H

- InChIKey: YYBCNAYIHODAQA-UHFFFAOYSA-N

- ほほえんだ: Cl.O(CC)C(CC1C=CC(=C(C(=O)OCC)C=1)N)=O

計算された属性

- せいみつぶんしりょう: 287.0924357g/mol

- どういたいしつりょう: 287.0924357g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 19

- 回転可能化学結合数: 7

- 複雑さ: 293

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 78.6Ų

ethyl 2-amino-5-(2-ethoxy-2-oxoethyl)benzoate hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6473587-0.5g |

ethyl 2-amino-5-(2-ethoxy-2-oxoethyl)benzoate hydrochloride |

2230799-96-7 | 95.0% | 0.5g |

$959.0 | 2025-03-15 | |

| Aaron | AR01FKA2-500mg |

ethyl 2-amino-5-(2-ethoxy-2-oxoethyl)benzoate hydrochloride |

2230799-96-7 | 95% | 500mg |

$1344.00 | 2025-02-11 | |

| A2B Chem LLC | AY04638-1g |

ethyl 2-amino-5-(2-ethoxy-2-oxoethyl)benzoate hydrochloride |

2230799-96-7 | 95% | 1g |

$1329.00 | 2024-04-20 | |

| Aaron | AR01FKA2-250mg |

ethyl 2-amino-5-(2-ethoxy-2-oxoethyl)benzoate hydrochloride |

2230799-96-7 | 95% | 250mg |

$860.00 | 2025-02-11 | |

| A2B Chem LLC | AY04638-250mg |

ethyl 2-amino-5-(2-ethoxy-2-oxoethyl)benzoate hydrochloride |

2230799-96-7 | 95% | 250mg |

$674.00 | 2024-04-20 | |

| 1PlusChem | 1P01FK1Q-250mg |

ethyl 2-amino-5-(2-ethoxy-2-oxoethyl)benzoate hydrochloride |

2230799-96-7 | 95% | 250mg |

$813.00 | 2023-12-18 | |

| A2B Chem LLC | AY04638-50mg |

ethyl 2-amino-5-(2-ethoxy-2-oxoethyl)benzoate hydrochloride |

2230799-96-7 | 95% | 50mg |

$335.00 | 2024-04-20 | |

| 1PlusChem | 1P01FK1Q-50mg |

ethyl 2-amino-5-(2-ethoxy-2-oxoethyl)benzoate hydrochloride |

2230799-96-7 | 95% | 50mg |

$402.00 | 2023-12-18 | |

| 1PlusChem | 1P01FK1Q-5g |

ethyl 2-amino-5-(2-ethoxy-2-oxoethyl)benzoate hydrochloride |

2230799-96-7 | 95% | 5g |

$4465.00 | 2023-12-18 | |

| Enamine | EN300-6473587-0.25g |

ethyl 2-amino-5-(2-ethoxy-2-oxoethyl)benzoate hydrochloride |

2230799-96-7 | 95.0% | 0.25g |

$607.0 | 2025-03-15 |

ethyl 2-amino-5-(2-ethoxy-2-oxoethyl)benzoate hydrochloride 関連文献

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

-

Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608

2230799-96-7 (ethyl 2-amino-5-(2-ethoxy-2-oxoethyl)benzoate hydrochloride) 関連製品

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

- 57707-64-9(2-azidoacetonitrile)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量